methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Overview
Description
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of cyanoacrylate and is known for its applications in various fields of scientific research. The compound is characterized by its solid physical state and is typically stored at room temperature .
Preparation Methods
The synthesis of methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Biology: The compound is used in biochemical research for studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of adhesives and coatings due to its reactive cyano group.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate can be compared with similar compounds such as:
Methyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate: This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and applications.
Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Methyl 2-cyano-3-(4-chlorophenyl)prop-2-enoate:
This compound stands out due to its unique combination of a cyano group and a methoxy group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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